Thalidomide-O-C2-acid
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Overview
Description
Mechanism of Action
Target of Action
Thalidomide-O-C2-acid, also known as Schembl21224312, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4 CRBN) . This compound contains a cereblon ligand, with an alkylC2 linker, and a terminal acid .
Mode of Action
The compound interacts with its target, CRBN, by binding to it and inhibiting its ubiquitin ligase activity . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the suppression of pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis . This suppression is predicted to indirectly downregulate angiogenesis .
Pharmacokinetics
This means its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver, but is spontaneously hydrolysed into numerous renally excreted products .
Result of Action
The molecular and cellular effects of this compound’s action include the downregulation of paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells . Thalidomide activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors .
Biochemical Analysis
Biochemical Properties
The role of Thalidomide-O-C2-acid in biochemical reactions is primarily linked to its function as an E3 ligase ligand-linker conjugate . It interacts with cereblon, a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase . The nature of these interactions involves the binding of this compound to cereblon, facilitating the degradation of specific proteins .
Cellular Effects
This compound influences cell function by modulating protein levels through the ubiquitin-proteasome system This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound involves its binding to cereblon, which forms part of the CRL4 E3 ubiquitin ligase complex . This binding can lead to the ubiquitination and subsequent proteasomal degradation of target proteins . The exact molecular targets of this compound and the details of its effects on gene expression are areas of active investigation.
Preparation Methods
The synthesis of Thalidomide-O-C2-acid involves the incorporation of a thalidomide-based cereblon ligand and a linker. The preparation process typically includes the following steps:
Chemical Reactions Analysis
Thalidomide-O-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
Scientific Research Applications
Thalidomide-O-C2-acid has a wide range of scientific research applications, including:
Chemistry: It is used in the development of new synthetic methods and the study of reaction mechanisms.
Biology: It is used in the study of protein degradation and the development of new therapeutic agents.
Medicine: It is used in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and the study of material properties.
Comparison with Similar Compounds
Thalidomide-O-C2-acid is unique in its ability to bind to cereblon and induce the degradation of non-native substrates. Similar compounds include:
Lenalidomide: Another thalidomide derivative that also binds to cereblon and induces protein degradation.
Pomalidomide: A thalidomide derivative with similar mechanisms of action and therapeutic applications.
Other PROTACs: Compounds that use a similar mechanism of action to induce protein degradation.
This compound stands out due to its specific linker and cereblon ligand, which provide unique properties and applications in scientific research and medicine.
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDORXWYUBMQFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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